Sodium D-aspartic acid
Overview
Description
Sodium D-aspartic acid is a sodium salt form of D-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. D-aspartic acid is one of the two enantiomers of aspartic acid, the other being L-aspartic acid. While L-aspartic acid is more common and involved in protein synthesis, D-aspartic acid has unique functions, particularly in the neuroendocrine system and reproductive health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium D-aspartic acid can be synthesized through the racemization of L-aspartic acid. This process involves converting L-aspartic acid to D-aspartic acid using a racemase enzyme. The D-aspartic acid is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of aspartic acid-producing microorganisms, followed by racemization and neutralization steps. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium D-aspartic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form oxaloacetate.
Reduction: It can be reduced to form aspartate.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various reagents, including acyl chlorides and anhydrides, are used under acidic or basic conditions.
Major Products:
Oxaloacetate: Formed through oxidation.
Aspartate: Formed through reduction.
N-substituted aspartic acid derivatives: Formed through substitution reactions.
Scientific Research Applications
Sodium D-aspartic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in neurotransmission and neurogenesis.
Medicine: Investigated for its potential in enhancing testosterone levels and improving reproductive health.
Industry: Used in the production of biodegradable polymers and as a chelating agent in various industrial processes
Mechanism of Action
Sodium D-aspartic acid exerts its effects primarily through its role in the neuroendocrine system. It stimulates the release of luteinizing hormone and testosterone by acting on the pituitary gland and testes. The mechanism involves the activation of specific receptors and the subsequent increase in cyclic AMP (cAMP) levels, which enhances hormone synthesis and release .
Comparison with Similar Compounds
L-aspartic acid: The L-enantiomer of aspartic acid, involved in protein synthesis.
N-methyl-D-aspartic acid: A derivative used in neuroscience research.
Aspartame: A dipeptide sweetener composed of aspartic acid and phenylalanine
Uniqueness: Sodium D-aspartic acid is unique due to its specific role in the neuroendocrine system and its ability to enhance hormone levels, which is not observed with L-aspartic acid. Its applications in reproductive health and potential therapeutic uses make it a compound of significant interest .
Properties
IUPAC Name |
sodium;(2R)-2-amino-4-hydroxy-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWSHHITWMVLBX-HSHFZTNMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])N)C(=O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6NNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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